molecular formula C9H15NO3 B3043701 Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate CAS No. 90609-07-7

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate

Cat. No. B3043701
CAS RN: 90609-07-7
M. Wt: 185.22 g/mol
InChI Key: NLXAIUZFENMMEA-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of nitrogen heterocycles . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate is characterized by a five-membered pyrrolidine ring. The structure is confirmed by FTIR, 1H and 13C NMR spectroscopy . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .

Safety and Hazards

The safety and hazards associated with Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate are not explicitly mentioned in the available resources .

properties

IUPAC Name

ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-4-13-8(12)6-7(11)10-5-9(6,2)3/h6H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXAIUZFENMMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)NCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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